Synthetic Yield Comparison: CAS 565-23-1 as a Substrate in In(III)-Catalyzed Aryl Sulfonylation
In indium(III)-catalyzed sulfonylation reactions for the synthesis of biaryl sulfones, the specific unsymmetrical halogenation pattern of CAS 565-23-1 enables regioselective bond formation that differs from symmetrical diaryl sulfone substrates. This method produces the target unsymmetrical diaryl sulfone scaffold with high regioselectivity, providing access to a molecular architecture that symmetrical bis(halogenated) sulfones cannot achieve . The regioselective outcome is inherent to the asymmetric electronic environment created by the chloro and fluoro substituents, which directs the catalytic sulfonylation to the desired site .
| Evidence Dimension | Regioselective synthesis of unsymmetrical diaryl sulfones |
|---|---|
| Target Compound Data | Enables synthesis of unsymmetrical 4-chloro-4′-fluorodiphenylsulfone scaffold via In(III)-catalyzed sulfonylation |
| Comparator Or Baseline | Symmetrical diaryl sulfones (bis(4-chlorophenyl) sulfone; bis(4-fluorophenyl) sulfone) |
| Quantified Difference | Qualitative advantage: asymmetrical scaffold accessible only with mixed-halogen starting materials or products; symmetrical sulfones lack regiodifferentiation capacity |
| Conditions | Indium(III) chloride-catalyzed aryl sulfonylation; rapid, high-yielding process |
Why This Matters
This establishes CAS 565-23-1 as the target product of a regioselective synthetic methodology, distinguishing it from symmetrical sulfones that cannot provide site-differentiated aryl rings for downstream functionalization.
